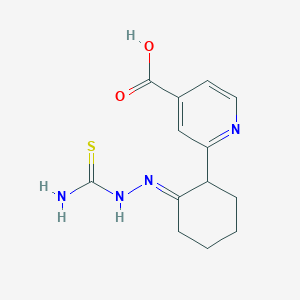

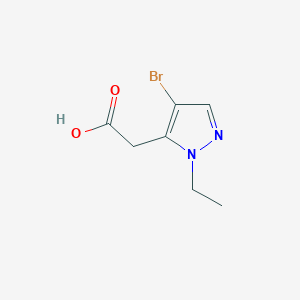

(E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "(E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid" often involves complex reactions. For instance, the condensation of 2-formyldimedone with the hydrazide of isonicotinic acid produces a compound exhibiting polychromism, indicating a significant intramolecular charge transfer through the hydrazonocarbonyl bridge (Strakov et al., 1993). Such synthesis methods underscore the complexity and versatility of reactions involving isonicotinic acid derivatives.

Molecular Structure Analysis

The molecular structure of isonicotinic acid derivatives, closely related to our compound of interest, reveals fascinating insights. For example, Schiff base compounds synthesized from isonicotinic acid demonstrate specific crystal structures, showcasing trans configurations with respect to the C=N double bonds, indicative of the intricate molecular arrangements these compounds can adopt (Yang, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of isonicotinic acid derivatives are diverse. One study on the synthesis of metal chelates involving aroylhydrazones derived from isonicotinic acid hydrazide highlights the compounds' coordination behavior with various metal ions, providing insights into their chemical versatility (Maurya et al., 2003).

Physical Properties Analysis

Investigations into the physical properties of compounds similar to "(E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid" often focus on their crystalline structures and phase behaviors. For instance, the co-crystallization of isonicotinamide with cyclic carboxylic acids elucidates structural variations and polymorphism, which are crucial for understanding the physical characteristics of these compounds (Lemmerer & Fernandes, 2012).

Wissenschaftliche Forschungsanwendungen

- Subheading: The Chemistry of Isoniazid and Its Derivatives

- Content: Isoniazid, a derivative of isonicotinic acid hydrazide, has been extensively studied for its antituberculotic properties. Over 200 derivatives of this compound were analyzed, revealing that many do not maintain stability under in vitro conditions. A particular focus was on the pH-dependent partial hydrolysis of hydrazones and the cleavage of hydrazides and amides into isonicotinic acid. The study highlights the importance of structural features and the correlation of Hammett sigma constants with ionization and cell permeation mechanisms. This comprehensive review emphasizes the critical nature of the molecular structure in the antimycobacterial potency of these compounds (Scior & Garcés-Eisele, 2006).

- Subheading: Glycyrrhetinic Acid: A Scaffold for Cancer Treatment

- Content: Glycyrrhetinic acid, derived from licorice, has garnered attention for its cytotoxic effects and potential in cancer treatment. This review encapsulates the structural features essential for these effects, emphasizing the importance of the C-3(OH) and C30-CO2H groups. The diverse semisynthetic derivatives of glycyrrhetinic acid demonstrate potent cytotoxicity against various cancer cells, showcasing its viability as a lead scaffold in medicinal chemistry. The review calls for further research to optimize its biological and pharmacological effects, potentially leading to its practical use as a natural safeguard food additive (Hussain et al., 2021).

Eigenschaften

IUPAC Name |

2-[(2E)-2-(carbamothioylhydrazinylidene)cyclohexyl]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c14-13(20)17-16-10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-15-11/h5-7,9H,1-4H2,(H,18,19)(H3,14,17,20)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKBYTOGPYPPQI-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=S)N)C(C1)C2=NC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\NC(=S)N)/C(C1)C2=NC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone](/img/structure/B2480258.png)

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)

![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)

![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)

![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)